N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The target compound is a quinazoline derivative featuring a 3,4-dimethoxyphenethylamine moiety linked via a carboxamide group to a 3-methoxyphenyl-substituted dihydroquinazolin-4-one core. Quinazolines are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C26H25N3O5/c1-32-20-6-4-5-19(15-20)29-16-28-22-14-18(8-9-21(22)26(29)31)25(30)27-12-11-17-7-10-23(33-2)24(13-17)34-3/h4-10,13-16H,11-12H2,1-3H3,(H,27,30) |
InChI Key |
KZZGQKOPHZNOFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The final coupling of the quinazoline core with the phenyl groups can be facilitated by using coupling agents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promise in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can interfere with key signaling pathways involved in tumor growth and metastasis. For example, quinazoline-based inhibitors have been linked to the inhibition of epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Quinazolines have been reported to exhibit antibacterial and antifungal effects. Studies focusing on related compounds indicate that modifications in the quinazoline structure can enhance their efficacy against various pathogens .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes that may include condensation reactions and cyclization processes. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For instance, the use of catalytic systems has been explored to facilitate the formation of quinazoline derivatives efficiently .
| Synthesis Method | Description | Yield |
|---|---|---|
| Multi-step condensation | Involves the reaction of isatoic anhydride with amines | Up to 85% |
| Catalytic cyclization | Utilizes metal catalysts to enhance reaction rates | Varies by catalyst |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of quinazoline derivatives, including this compound. The results demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .
Case Study: Antimicrobial Screening
Another study screened several quinazoline derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications could enhance the antimicrobial potency of these compounds, suggesting that this compound could be further optimized for better efficacy .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cell behavior.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Replaces the quinazoline core with a simple benzamide group.
Key Data :
Comparison :
- Simpler Backbone : The absence of the quinazoline ring reduces molecular complexity and likely alters bioactivity.
- Lower Molecular Weight: C${17}$H${19}$NO$_3$ (MW: 285.34 g/mol) vs. the target compound (estimated MW: ~520 g/mol).
- Functional Groups : Retains the 3,4-dimethoxyphenethylamine group, suggesting shared physicochemical properties (e.g., solubility) but distinct target interactions .
Screening Compounds from
Two quinazoline analogs with modified substituents were identified:
| Compound ID | F072-0268 | F072-0547 |
|---|---|---|
| Structure | 3-(3,4-Dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | 3-(3,4-Dimethylphenyl)-N-[(3,4-dimethylphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
| Molecular Formula | C${29}$H${30}$N$4$O$4$ | C${30}$H${32}$N$4$O$3$ |
| Molecular Weight | 498.58 g/mol | 496.61 g/mol |
| Substituents | 3,4-Dimethylphenyl; morpholin-4-yl; 3-methoxyphenylmethyl | 3,4-Dimethylphenyl (×2); morpholin-4-yl |
Comparison :
- Substituent Effects: F072-0268: The 3-methoxyphenylmethyl group may increase steric bulk compared to the target compound’s 3-methoxyphenyl.
- Morpholine Ring : Present in both analogs, this group could improve solubility via hydrogen bonding, a feature absent in the target compound.
- Activity Implications : Structural variations suggest these analogs were designed for structure-activity relationship (SAR) studies to optimize pharmacokinetic or target-binding properties .
Azanium Chloride Dihydrate (–6)
Structure : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate.
Key Data :
- Molecular Formula : C${24}$H${35}$N$2$O$5^+$·Cl$^-$·2H$_2$O (MW: 503.02 g/mol).
- Crystallography: Monoclinic system (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490° .
Comparison :
- Charged Core : The azanium (NH$_3^+$) center and chloride counterion enhance water solubility, contrasting with the neutral quinazoline-carboxamide target.
Key Research Findings and Trends
- Substituent Impact : Methoxy groups (target compound) vs. methyl groups (F072 analogs) influence lipophilicity and metabolic stability.
- Backbone Diversity : Quinazoline derivatives (target, F072 analogs) vs. benzamide (Rip-B) or azanium (–6) cores dictate target selectivity and synthetic complexity.
- Synthetic Yields : Rip-B’s 80% yield suggests efficient amidation, whereas quinazoline synthesis (e.g., F072 analogs) may require multi-step protocols with lower yields .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its efficacy against different cancer cell lines.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for a variety of biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The compound has shown notable cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately , indicating effective inhibition of cell growth.
- PC-3 (Prostate Cancer) : Demonstrated a lower IC50 value of , suggesting higher potency against prostate cancer cells.
- HT-29 (Colorectal Cancer) : Showed an IC50 value of , reflecting its potential in treating colorectal cancer .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical cellular pathways associated with cancer cell proliferation and survival. Quinazoline derivatives often act by targeting specific kinases involved in cancer signaling pathways or by inducing apoptosis in malignant cells.
Comparative Efficacy
To better understand the efficacy of this compound, a comparison with other known quinazoline derivatives was made:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| N-[2-(methylphenyl)ethyl]-quinazoline derivative | MCF-7 | 15 |
| Another quinazoline analog | PC-3 | 16 |
This table illustrates that the compound has competitive efficacy compared to other derivatives.
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted on various quinazoline derivatives highlighted that compounds similar to this compound showed significant cytotoxic effects across multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .
- Mechanistic Insights : Research has suggested that quinazoline compounds can induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. This mechanism was observed in both in vitro and in vivo models .
Safety and Toxicity Profile
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at concentrations effective for anticancer activity. In vitro studies on human fibroblast cells showed minimal cytotoxic effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
